5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one is a complex organic compound with significant pharmaceutical relevance. This compound is primarily recognized as an intermediate in the synthesis of aprepitant, a neurokinin-1 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.
This compound falls under the category of triazole derivatives and morpholine-based compounds. Its classification is essential for understanding its chemical behavior and potential applications in medicinal chemistry.
The synthesis of 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one typically involves multi-step organic reactions. The synthetic pathway generally includes:
Technical details regarding specific reagents and conditions can vary based on the chosen synthetic route but often involve careful control of temperature and pH to achieve optimal yields .
The molecular formula for 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one is , with a molecular weight of approximately 473.82 g/mol. The structure features several functional groups including a triazole ring, morpholine moiety, and multiple trifluoromethyl substituents which significantly influence its chemical properties .
The compound exhibits chirality at multiple centers (notably at the morpholine ring), which is critical for its biological activity. The stereochemistry plays a significant role in its interaction with biological targets.
The chemical reactivity of this compound can be attributed to its functional groups. Notable reactions include:
These reactions are crucial for further modifications and synthesizing related compounds in pharmaceutical applications .
The mechanism of action for compounds like 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one primarily involves inhibition of neurokinin receptors (specifically NK1). By blocking these receptors in the central nervous system, the compound effectively reduces nausea and vomiting responses triggered by various stimuli such as chemotherapy.
Studies indicate that neurokinin receptor antagonists exhibit dose-dependent effects on emesis (vomiting), making them valuable in clinical settings for managing chemotherapy-induced nausea .
Key physical properties include:
Relevant chemical properties include:
Data from various sources indicate that these properties are critical when considering formulation and storage conditions for pharmaceutical applications .
The primary application of 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one lies in its role as an intermediate in synthesizing aprepitant. This compound is integral in developing antiemetic drugs used clinically to prevent nausea and vomiting associated with cancer treatments.
Additionally, ongoing research may explore its potential use in other therapeutic areas due to its unique structural features and mechanism of action against neurokinin receptors .
CAS No.: 2134602-45-0
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8